Benzamide, 2,2'-dithiobis(N-((2-(heptyloxy)phenyl)methyl)-
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Overview
Description
Benzamide, 2,2’-dithiobis(N-((2-(heptyloxy)phenyl)methyl)-): is a chemical compound with the molecular formula C16H16N2O2S2. It is part of a collection of rare and unique chemicals used primarily in early discovery research . This compound is known for its significant biological properties, including antibacterial and antifungal activities.
Chemical Reactions Analysis
Benzamide, 2,2’-dithiobis(N-((2-(heptyloxy)phenyl)methyl)-) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Benzamide, 2,2’-dithiobis(N-((2-(heptyloxy)phenyl)methyl)-) exerts its effects involves interactions with molecular targets and pathways related to its antibacterial and antifungal activities.
Comparison with Similar Compounds
Benzamide, 2,2’-dithiobis(N-((2-(heptyloxy)phenyl)methyl)-) can be compared with other similar compounds, such as:
2,2’-Dithiobis(N-methylbenzamide): This compound has similar antibacterial and antifungal properties.
N,N’- (2,2’-dithiodi-o-phenylene)bis- (furan-2-carboxamide): Known for its significant biological properties, including antibacterial and antifungal activities.
Thiadiazolobenzamide: Used in the synthesis of complexes with metals like Ni and Pd, highlighting its versatile chemical properties.
Properties
CAS No. |
37806-24-9 |
---|---|
Molecular Formula |
C42H52N2O4S2 |
Molecular Weight |
713.0 g/mol |
IUPAC Name |
N-[(2-heptoxyphenyl)methyl]-2-[[2-[(2-heptoxyphenyl)methylcarbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C42H52N2O4S2/c1-3-5-7-9-19-29-47-37-25-15-11-21-33(37)31-43-41(45)35-23-13-17-27-39(35)49-50-40-28-18-14-24-36(40)42(46)44-32-34-22-12-16-26-38(34)48-30-20-10-8-6-4-2/h11-18,21-28H,3-10,19-20,29-32H2,1-2H3,(H,43,45)(H,44,46) |
InChI Key |
NVEGFZKQIRUCSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1CNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCC4=CC=CC=C4OCCCCCCC |
Origin of Product |
United States |
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